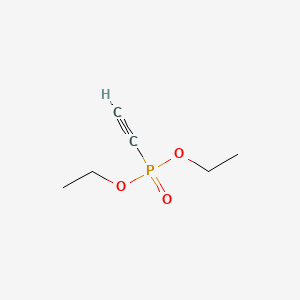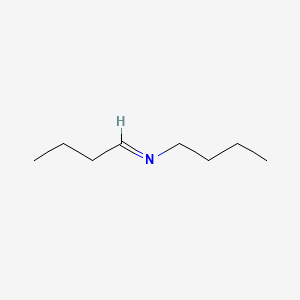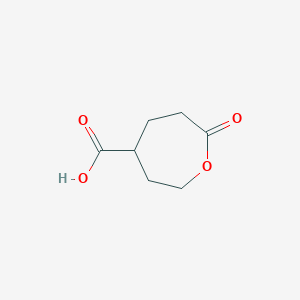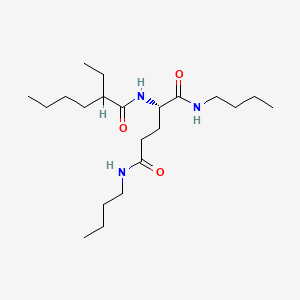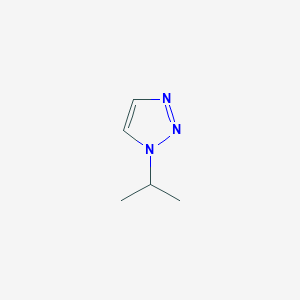
1-Isopropyl-1H-1,2,3-triazole
Descripción general
Descripción
1-Isopropyl-1H-1,2,3-triazole is a heterocyclic compound belonging to the triazole family Triazoles are five-membered rings containing three nitrogen atoms
Mecanismo De Acción
Target of Action
1-Isopropyl-1H-1,2,3-triazole is a derivative of the 1,2,3-triazole family . The primary targets of 1,2,3-triazoles are often enzymes or receptors in various biological pathways . .
Mode of Action
The mode of action of 1,2,3-triazoles typically involves interactions with their targets through hydrogen bonding and bipolar interactions . This allows them to interact with biomolecular targets and improve solubility . .
Biochemical Pathways
1,2,3-triazoles have been found to exhibit a broad range of biological activities, including anti-inflammatory, antiplatelet, antimicrobial, antimycobacterial, antitumoral, and antiviral properties . They are also active against several neglected diseases . .
Pharmacokinetics
The pharmacokinetic properties of 1,2,3-triazoles generally include high chemical stability, resistance to basic or acidic hydrolysis, and resistance to oxidizing and reducing conditions . They also have a strong dipole moment, which enhances their solubility and ability to interact with biomolecular targets . .
Result of Action
The result of the action of 1,2,3-triazoles can vary widely depending on their specific targets and modes of action. They have been found to exhibit a wide spectrum of medicinal applications against several malignant cells, microorganisms, and viruses . .
Análisis Bioquímico
Biochemical Properties
1-Isopropyl-1H-1,2,3-triazole, like other triazoles, is capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . The presence of multiple N-coordination sites and a highly polarized carbon atom allows for metal coordination and the complexation of anions by both hydrogen and halogen bonding .
Cellular Effects
For instance, some triazole derivatives have shown anti-inflammatory, antiplatelet, antimicrobial, antimycobacterial, antitumoral, and antiviral properties .
Molecular Mechanism
The 1,2,3-triazole ring is known to interact with the amino acids present in the active site of various enzymes, involving various interactions like electrostatic interaction, Pi- anion interaction, H-bonding and Van der Waals interaction .
Transport and Distribution
Given its high solubility in water , it is likely to be readily transported and distributed within biological systems.
Subcellular Localization
Given its ability to interact with a variety of enzymes and receptors , it may be localized to various subcellular compartments depending on its specific interactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Isopropyl-1H-1,2,3-triazole can be synthesized through several methods. One common approach is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click reaction.” This method involves the reaction of an azide with an alkyne in the presence of a copper catalyst to form the triazole ring . The reaction typically occurs under mild conditions and provides high yields.
Industrial Production Methods: Industrial production of this compound often employs continuous flow conditions using copper-on-charcoal as a heterogeneous catalyst . This method allows for efficient and scalable synthesis, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: 1-Isopropyl-1H-1,2,3-triazole undergoes various chemical reactions, including:
Electrophilic Substitution: The compound can undergo electrophilic substitution at the nitrogen or carbon atoms.
N-Alkylation: The nitrogen atoms in the triazole ring can be alkylated using alkyl halides under basic conditions.
Oxidation and Reduction: The compound is generally inert to oxidation and reduction under mild conditions due to its aromatic stability.
Common Reagents and Conditions:
Electrophilic Substitution: Alkyl halides, dimethyl sulfate, diazomethane.
N-Alkylation: Alkyl halides, bases like sodium hydride or potassium carbonate.
Major Products:
Electrophilic Substitution: Alkylated triazoles.
N-Alkylation: N-alkylated triazole derivatives.
Aplicaciones Científicas De Investigación
1-Isopropyl-1H-1,2,3-triazole has a wide range of applications in scientific research:
Comparación Con Compuestos Similares
- 1,2,4-Triazole
- Fluconazole
- Itraconazole
- Voriconazole
Conclusion
1-Isopropyl-1H-1,2,3-triazole is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical properties and ability to undergo diverse reactions make it a valuable building block in organic synthesis and drug discovery.
Propiedades
IUPAC Name |
1-propan-2-yltriazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3/c1-5(2)8-4-3-6-7-8/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSGWGQQMKGFUPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CN=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80475853 | |
| Record name | 1H-1,2,3-Triazole, 1-(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80475853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
499132-20-6 | |
| Record name | 1H-1,2,3-Triazole, 1-(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80475853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


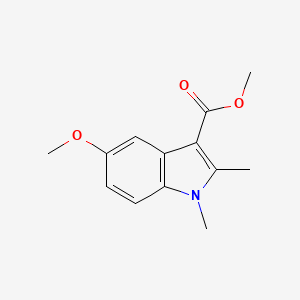
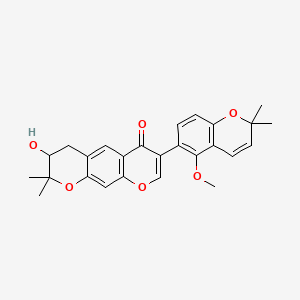

![[(2-Chloroprop-2-en-1-yl)sulfanyl]benzene](/img/structure/B3052924.png)


